molecular formula C20H20N2O4 B2764436 2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide CAS No. 1207003-73-3

2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Cat. No.: B2764436
CAS No.: 1207003-73-3
M. Wt: 352.39
InChI Key: JMEPYRDOKLEZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a synthetic small molecule research compound designed for biochemical applications. It features a quinoline scaffold, a privileged structure in medicinal chemistry known for diverse pharmacological activities. Quinoline-based compounds are of significant interest in oncology research, as they have demonstrated excellent results through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . This compound is structurally related to a class of molecules investigated as potential tubulin polymerization inhibitors. Tubulin polymerization is a critical process for cell division, making it a significant molecular target for anticancer drug development . Related hybrids incorporating the quinoline moiety have shown potent in vitro cytotoxic activity against human cancer cell lines. For instance, one closely related hybrid exhibited an IC50 value of 2.46 μM against HepG2 liver cancer cells, demonstrating its potential as a cytotoxic agent . The mechanism of action for such compounds is often correlated with their ability to inhibit tubulin polymerization, leading to cell cycle arrest and the provocation of apoptotic death . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecular hybrids, or as a tool compound for investigating new pathways in cancer biology . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-10-4-8-15(19(17)25-2)20(23)22-12-13-26-16-9-3-6-14-7-5-11-21-18(14)16/h3-11H,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEPYRDOKLEZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-(quinolin-8-yloxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to modify the quinoline or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds featuring the quinoline scaffold exhibit promising anticancer activity. The incorporation of 2,3-dimethoxybenzamide into quinoline derivatives has been shown to enhance cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the quinoline structure could lead to increased potency against breast cancer cells, suggesting that the compound could serve as a lead for developing novel anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives, including 2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide, have been extensively studied. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against resistant strains of bacteria, making it a potential candidate for addressing antibiotic resistance issues .

Antiviral Activity

Quinoline derivatives have also been evaluated for their antiviral properties. The compound's ability to inhibit viral replication mechanisms has been documented in several studies. For example, derivatives similar to this compound have demonstrated activity against viruses such as dengue and Zika virus, suggesting a broader antiviral potential .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis. The compound was found to disrupt the cell cycle at the G1 phase and activate apoptotic pathways via caspase activation .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial properties, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with minimum inhibitory concentration values lower than those of standard antibiotics, highlighting its potential as a new therapeutic agent against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

The 2,3-dimethoxybenzamide scaffold is shared with several analogs, but the nitrogen substituent critically differentiates pharmacological properties:

Compound Name Nitrogen Substituent Key Features Reference
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide 4-Nitrophenyl Electron-withdrawing nitro group; crystallizes in monoclinic system (P21/c)
MBP (2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide) Piperidinyl-fluorobenzyl Sigma receptor ligand; piperidine enhances lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl Lacks heterocyclic quinoline; methoxy positions alter electronic effects
N-(2-methoxyethyl)-3-(quinolin-8-ylsulfonylamino)benzamide Quinolin-8-ylsulfonylamino-methoxyethyl Sulfonyl group increases polarity; distinct from oxyethyl linker in target

Key Observations :

  • The quinolin-8-yloxy ethyl group in the target compound introduces a bulky, planar heterocycle, likely enhancing π-π stacking interactions in hydrophobic binding pockets compared to simpler aryl or alkyl substituents (e.g., Rip-B’s phenethyl group) .
Pharmacological and Binding Profile Comparisons
  • Sigma Receptor Ligands: MBP and related analogs (e.g., MABN) exhibit high affinity for sigma receptors, which are overexpressed in prostate and neural tumors . The target compound’s quinoline group may sterically hinder sigma receptor binding compared to piperidinyl or bicyclic substituents in MBP/MABN, though this requires experimental validation .
  • Antitumor Potential: Radioiodinated benzamides like [¹²⁵I]PIMBA show tumor-selective uptake in prostate xenografts due to sigma receptor targeting . The target compound’s quinoline moiety could modulate similar uptake but may diverge in metabolic stability due to its larger size.
  • Structural Flexibility : The oxyethyl linker in the target compound provides conformational flexibility, contrasting with rigid substituents in compounds like 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. This flexibility might improve membrane permeability but reduce target specificity .
Physicochemical Properties
  • LogP and Solubility: The quinoline group increases hydrophobicity (predicted LogP ~3–4) compared to analogs with polar sulfonyl (LogP ~0.9, as in ) or nitro groups (LogP ~2.5, ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Hydrogen-Bonding Capacity: With two hydrogen-bond donors (amide NH and quinoline’s ether oxygen), the compound may exhibit intermediate polarity, balancing membrane permeability and target engagement.

Biological Activity

2,3-Dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline moiety linked to a benzamide, which is significant for its biological interactions. The presence of methoxy groups enhances its solubility and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Study Findings : In vitro studies have demonstrated that the compound has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting a potential role as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, particularly focusing on liver cancer cell lines such as HepG2.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating caspase-9 levels. A significant increase in active caspase-9 (5.81-fold compared to untreated controls) was observed when HepG2 cells were treated with the compound at an IC50 concentration of 2.46 μM .
  • Cell Cycle Analysis : Treatment with this compound resulted in alterations in cell cycle distribution, notably causing a reduction in the G1 and S phases while increasing the G/M phase population. This indicates that the compound effectively halts cell proliferation at critical checkpoints .
Activity IC50 Value (μM) Effect
Antiproliferative2.46Induces apoptosis via caspase activation
Tubulin Polymerization Inhibition82.01%Suppresses microtubule formation

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. The compound demonstrates potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress.

  • Research Insights : Studies have indicated that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may share these beneficial properties .

Case Studies

Several case studies highlight the biological activities of related compounds and their implications:

  • Caspase Activation Study : A study involving quinoline derivatives showed that compounds similar to this compound could significantly enhance the expression of initiator caspases in cancer cells, leading to increased apoptosis rates .
  • Cell Proliferation Inhibition : Another study reported that quinoline-based hybrids demonstrated potent cytotoxicity against various cancer cell lines, reinforcing the potential of quinoline derivatives as effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling of quinolin-8-ol with ethylene dihalide to form the 2-(quinolin-8-yloxy)ethyl intermediate.

Amide bond formation between this intermediate and 2,3-dimethoxybenzoic acid using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., dichloromethane or THF).

Purification via column chromatography or recrystallization.
Key optimizations include:

  • Anhydrous conditions to prevent hydrolysis of intermediates .
  • Catalysts such as Yb(OTf)₃ to enhance coupling efficiency in non-polar solvents (e.g., toluene) .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and supramolecular interactions .
  • NMR spectroscopy : Assign peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.5 ppm), and amide NH (δ ~8.2 ppm) .
  • Mass spectrometry : Confirm molecular weight (m/z ~423.5 for [M+H]⁺) and fragmentation patterns .

Q. What solvents and conditions are suitable for solubility and stability studies?

Methodological Answer:

  • Solubility : Soluble in DMSO, DCM, and chloroform; sparingly soluble in water. Use DMSO for in vitro assays (≤10% v/v to avoid cytotoxicity) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

  • Orthogonal assays : Compare results from:
    • Kinase inhibition assays (e.g., ATPase activity via malachite green method).
    • Receptor-binding studies (e.g., radioligand displacement assays for GPCRs).
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR) vs. receptor pockets .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., methoxy→ethoxy substitutions) to isolate target-specific effects .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

Methodological Answer:

  • Co-crystallization : Add small molecules (e.g., methanol, acetic acid) to stabilize crystal packing via hydrogen bonds .
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated DMSO/ethanol solutions to grow larger crystals .
  • CSD analysis : Compare with analogs (e.g., 2,3-dimethoxy-N-(4-nitrophenyl)benzamide) to predict favorable crystallization solvents (e.g., ethyl acetate) .

Q. How can target engagement be validated in cellular assays despite low bioavailability?

Methodological Answer:

  • Proteome-wide profiling : Use chemical proteomics (e.g., thermal shift assays or affinity pulldowns with biotinylated probes) .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to adjust dosing regimens .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.